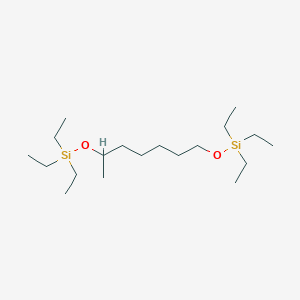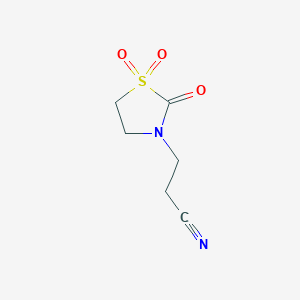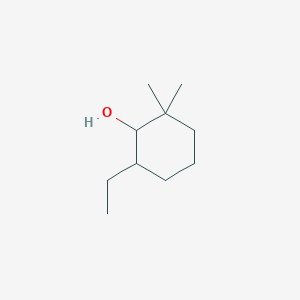![molecular formula C13H14BrNO3 B14397891 Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate CAS No. 88715-16-6](/img/structure/B14397891.png)
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yloxy group, and a carbamate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate typically involves the following steps:
Carbamate Formation: Finally, the prop-2-yn-1-yloxy derivative is treated with isopropyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Potassium Carbonate: Used as a base in alkylation reactions.
Isopropyl Chloroformate: Used for carbamate formation.
Major Products Formed
Substituted Derivatives: Formed from substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl {3-chloro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a chlorine atom instead of bromine.
Propan-2-yl {3-fluoro-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs .
Propiedades
Número CAS |
88715-16-6 |
|---|---|
Fórmula molecular |
C13H14BrNO3 |
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-bromo-4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-7-17-12-6-5-10(8-11(12)14)15-13(16)18-9(2)3/h1,5-6,8-9H,7H2,2-3H3,(H,15,16) |
Clave InChI |
BKXNSXCZMIYTTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=C(C=C1)OCC#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


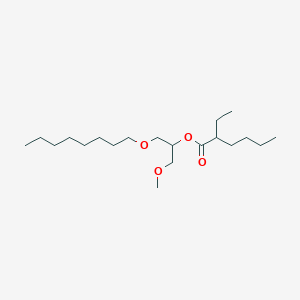
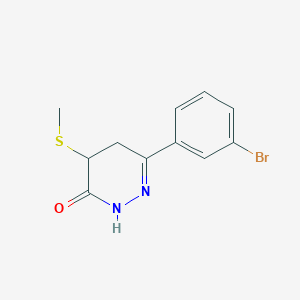
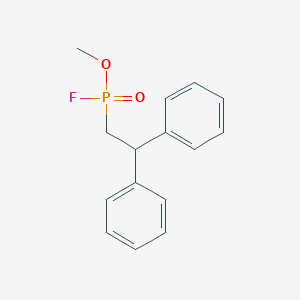
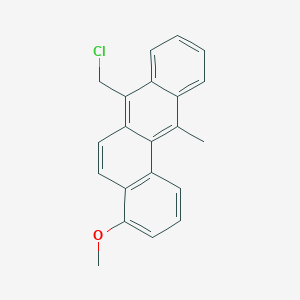
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
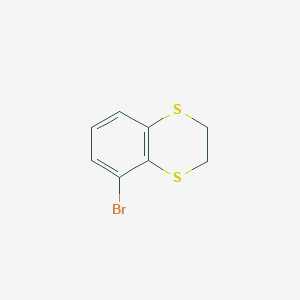
![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
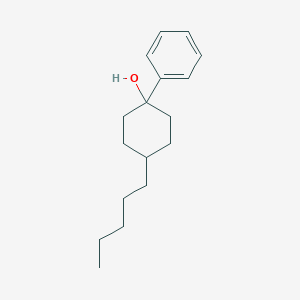
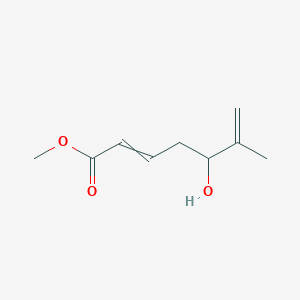
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)
